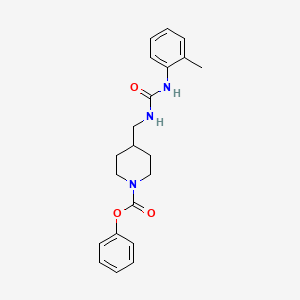

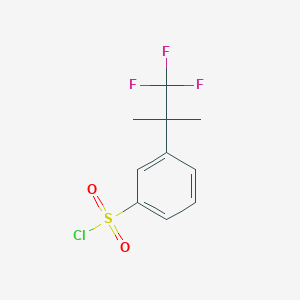

Phenyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Phenyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate” is a complex organic compound. It contains a phenyl group, a piperidine ring, and a ureido group. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms . Phenylpiperidines are chemical compounds with a phenyl moiety directly attached to piperidine . They have a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .

Scientific Research Applications

Polymer Modification and Bioconjugation

A study by Borova et al. (2021) introduced a post-polymerization modification method for α-terminal functionalized poly-(N-methyl-glycine), utilizing a piperidine derivative as an initiator. This method allows for straightforward modification with nucleophiles under mild conditions, offering potential applications in bioconjugation and polymer science (Borova, Schlutt, Nickel, & Luxenhofer, 2021).

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, piperidine derivatives have been explored for their therapeutic potentials. For example, Thalji et al. (2013) discovered piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, highlighting the importance of the piperidine moiety and phenyl substitution for achieving high potency and selectivity in drug design (Thalji, McAtee, Belyanskaya, Brandt, & Brown et al., 2013).

Synthetic Methodologies and Chemical Transformations

Dai et al. (2013) explored the C3-selective arylation of pyridines with phenyl tosylates, using a piperidine derivative as a reactant. This research underscores the role of piperidine structures in facilitating selective chemical transformations, which could be of great interest for the synthesis of complex molecules and material science applications (Dai, Gui, Liu, Yang, & Chen et al., 2013).

Antimicrobial and Anticancer Research

Kambappa et al. (2017) synthesized a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, demonstrating significant anti-angiogenic and DNA cleavage activities. These findings suggest potential applications in antimicrobial and anticancer research, illustrating the therapeutic potential of piperidine derivatives (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).

properties

IUPAC Name |

phenyl 4-[[(2-methylphenyl)carbamoylamino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c1-16-7-5-6-10-19(16)23-20(25)22-15-17-11-13-24(14-12-17)21(26)27-18-8-3-2-4-9-18/h2-10,17H,11-15H2,1H3,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSNBXRESURAAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide](/img/structure/B2557982.png)

![(3r,5r,7r)-N-([2,2'-bifuran]-5-ylmethyl)adamantane-1-carboxamide](/img/structure/B2557991.png)

![N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]butanamide](/img/structure/B2557992.png)

![2-ethylsulfonyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2557993.png)

![(S)-4-((7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)butanoic acid](/img/structure/B2557994.png)

![2-{[8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2557998.png)

![2-{8-[(3,4-dimethylphenyl)amino]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B2557999.png)